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Compound of Interest

Compound Name: Baliforsen sodium

Cat. No.: B12651173

This technical support center provides information and troubleshooting guidance for
researchers, scientists, and drug development professionals regarding the ISIS 2302
(alicaforsen) Phase lll trials for Crohn's disease.

Frequently Asked Questions (FAQS)
Q1: What was the primary reason for the failure of the
ISIS 2302 Phase lll trials for Crohn's disease?

The Phase lll clinical trials for ISIS 2302 (alicaforsen) in patients with Crohn's disease failed to
meet their primary endpoint. Specifically, alicaforsen did not demonstrate a statistically
significant improvement in the induction of clinical remission compared to placebo.[1][2] The
primary endpoint in these studies was clinical remission, defined as a Crohn's Disease Activity
Index (CDAI) score of 150 or less, by week 12 or 14.[1][2][3]

Q2: What was the proposed mechanism of action for
alicaforsen in Crohn's disease?

Alicaforsen is an antisense oligonucleotide designed to inhibit the production of Intercellular
Adhesion Molecule-1 (ICAM-1).[4] ICAM-1 is a protein found on the surface of various cells,
including those lining the gastrointestinal tract, and it plays a crucial role in the inflammatory
process by mediating the trafficking and activation of immune cells.[4] In Crohn's disease,
ICAM-1 is overexpressed in inflamed gut tissues. By binding to the messenger RNA (mMRNA) of
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ICAM-1, alicaforsen was intended to prevent the translation of this mRNA into the ICAM-1
protein, thereby reducing inflammation.

Q3: Were there any secondary endpoints or subgroup
analyses that showed a potential benefit of alicaforsen?

Yes, despite the failure to meet the primary endpoint, some secondary endpoints and subgroup
analyses suggested a potential dose-dependent effect of alicaforsen. In one of the Phase IlI
trials, a higher percentage of patients treated with alicaforsen successfully withdrew from
steroid use compared to the placebo group (78% vs. 64%; p=0.032).[1][3] Furthermore, a
pharmacodynamic analysis revealed a significant correlation between higher drug exposure (as
measured by the area under the curve, AUC) and clinical response.[1] Patients in the subgroup
with the highest AUC showed a more significant decrease in CDAI scores and improvement in
the inflammatory bowel disease questionnaire score compared to placebo.[1]

Q4: What were the key design elements of the Phase lli
clinical trials?

Isis Pharmaceuticals conducted two large, randomized, double-blind, placebo-controlled Phase
1l trials.[2] One trial was conducted in North America, enrolling 151 patients, and the other in
Europe and Israel, with 180 patients.[2] In these trials, patients with active moderate-to-severe
Crohn's disease received either 300mg of alicaforsen or a placebo via intravenous infusion
three times a week for four weeks.[2] Another Phase lll trial enrolled 299 patients with active,
steroid-dependent Crohn's disease.[1][3] These patients were randomized to receive either a
placebo or alicaforsen (2 mg/kg) intravenously three times a week for two or four weeks, with
treatment courses in months one and three.[1][3]

Q5: What was the safety and tolerability profile of
alicaforsen in these trials?

Across the Phase lll trials, alicaforsen was generally well-tolerated.[1][2] The most common
adverse events were infusion-related reactions, such as fever, chills, headache, and nausea,
which were typically transient and manageable.[5]
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Issue: Replicating the lack of efficacy in preclinical
models.

Possible Explanation: The discrepancy between promising preclinical results and the Phase Il
trial failure could be due to several factors:

o Species-specific differences: The murine-specific ICAM-1 antisense oligonucleotide used in
animal models may have different properties and efficacy compared to the human-specific
ISIS 2302.

o Disease model limitations: Animal models of colitis may not fully recapitulate the complex
and heterogeneous nature of human Crohn's disease.

» Drug delivery and concentration: The systemic intravenous delivery in the Phase 11l trials
might not have achieved sufficient concentrations of alicaforsen at the specific sites of
inflammation within the gastrointestinal tract to exert a therapeutic effect.

Suggested Approach:

» When designing new preclinical studies, consider using humanized mouse models or in vitro
models with primary human intestinal cells.

 Investigate alternative delivery mechanisms, such as targeted nanoparticles or local delivery
systems, to enhance drug concentration at the site of inflammation.

Issue: Understanding the dose-response relationship
observed in subgroup analysis.

Possible Explanation: The correlation between higher drug exposure and clinical response
suggests that the dose used in the broader trial population may have been suboptimal.[1]
Individual patient variability in drug metabolism and clearance could have led to a wide range
of drug exposure levels, with only those achieving a certain threshold demonstrating a clinical
benefit.

Suggested Approach:
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 For future clinical trials of similar compounds, incorporate adaptive trial designs that allow for

dose adjustments based on early pharmacokinetic and pharmacodynamic data.

» Utilize population pharmacokinetic modeling to better predict individual dosing requirements

and optimize drug exposure.

Quantitative Data Summary

Table 1: Efficacy Outcomes of the Phase Ill Trial in Steroid-Dependent Crohn's Disease

Patients[1][3]

ISIS 2302 (2 weeks, ISIS 2302 (4 weeks,
Outcome Placebo (n=101)

n=99) n=99)
Primary Endpoint:
Steroid-Free 18.8% 20.2% 21.2%
Remission at Week 14
Secondary Endpoint;
Successful Steroid

) 64% 78% 78%
Withdrawal at Week
14
Mean Change in CDAI Not Reported
-52 -136
Score at Week 14 Separately
Mean Improvement in
Not Reported

IBDQ Score at Week 15 43

14

Separately

Table 2: Patient Demographics and Baseline Characteristics (Steroid-Dependent Crohn's

Disease Trial)[1]
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Characteristic Placebo ISIS 2302 (2 weeks) ISIS 2302 (4 weeks)
Number of Patients 101 99 99

Mean Age (years) 38.6 38.5 39.1

Mean Baseline CDAI 276 275 277

Mean Baseline
_ 23 23
Steroid Dose (mg/day)

Experimental Protocols
Protocol: Phase Il Trial of Alicaforsen in Active, Steroid-
Dependent Crohn's Disease[1][3]

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Patient Population: 299 patients with active Crohn's disease (CDAI 200-450) who were
dependent on corticosteroids (prednisone 10—-40 mg/day).

Randomization: Patients were randomized into one of three treatment groups: placebo, ISIS
2302 (2 mg/kg) for two weeks, or ISIS 2302 (2 mg/kg) for four weeks.

Treatment Regimen: Intravenous infusions were administered three times a week. Patients
received treatment during month 1 and month 3.

Primary Endpoint: The proportion of patients in steroid-free remission (CDAI < 150 and off
corticosteroids) at week 14.

Secondary Endpoints: Successful steroid withdrawal, change in CDAI score, and change in
the Inflammatory Bowel Disease Questionnaire (IBDQ) score.

Statistical Analysis: The primary efficacy analysis was based on the intent-to-treat
population.

Visualizations
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Caption: Mechanism of action of alicaforsen (ISIS 2302).
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Caption: Workflow of the ISIS 2302 Phase Il clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12651173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

